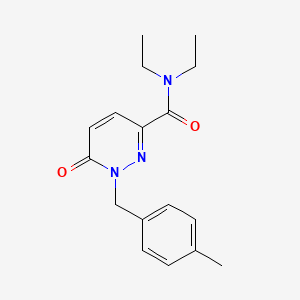

N,N-diethyl-1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

N,N-Diethyl-1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazinone derivative characterized by a 6-oxo-1,6-dihydropyridazine core substituted at position 1 with a 4-methylbenzyl group and at position 3 with an N,N-diethyl carboxamide moiety. Pyridazinones are heterocyclic compounds known for diverse biological activities, including anti-inflammatory and antimicrobial properties . This compound is structurally analogous to protease inhibitors developed for Trypanosoma cruzi, though its specific pharmacological profile remains underexplored in the provided evidence.

Properties

IUPAC Name |

N,N-diethyl-1-[(4-methylphenyl)methyl]-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2/c1-4-19(5-2)17(22)15-10-11-16(21)20(18-15)12-14-8-6-13(3)7-9-14/h6-11H,4-5,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTRNSSMBIAFSPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=NN(C(=O)C=C1)CC2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Pyridazine Ring: The initial step involves the cyclization of appropriate precursors to form the pyridazine ring. This can be achieved through the reaction of hydrazine derivatives with diketones or other suitable carbonyl compounds under acidic or basic conditions.

Introduction of the Benzyl Group: The 4-methylbenzyl group is introduced via a nucleophilic substitution reaction. This step often involves the use of a benzyl halide and a base to facilitate the substitution.

Amidation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the intermediate compound with diethylamine under appropriate conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups. Typical reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Halogenation and alkylation are common substitution reactions.

Common Reagents and Conditions

Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in ether.

Substitution: Benzyl halides in the presence of a base like NaOH or K₂CO₃.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines

Scientific Research Applications

N,N-diethyl-1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has several applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities. It may serve as a lead compound for the development of new drugs.

Biological Research: Researchers investigate its effects on various biological pathways and its potential as a tool for studying cellular processes.

Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N,N-diethyl-1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their differentiating features:

Key Observations:

- Substituent Position and Type: The 4-methylbenzyl group in the target compound contrasts with p-tolyl (phenyl) in or benzyl in , altering steric and electronic profiles. Benzyl groups generally increase hydrophobicity, while methoxy or fluorine substituents (e.g., in ) introduce polar interactions.

- Carboxamide Modifications: Replacing diethylamide with cyclopropylcarbamoyl (as in ) reduces steric bulk but may limit lipophilicity. The diethyl group’s electron-donating effects could stabilize the amide bond against metabolic degradation.

- Biological Implications: Proteasome inhibitors like compound 19 leverage fluorophenyl and methoxy groups for hydrogen bonding with enzyme active sites. The target compound’s lack of polar substituents may prioritize hydrophobic binding pockets.

Physicochemical and Pharmacokinetic Properties

- Molecular Weight: The target compound (MW 341.41) falls within the typical range for small-molecule drugs (<500 Da), unlike higher-MW analogues like compound 25 (MW 554.22) , which may face bioavailability challenges.

- Metabolic Stability: Methoxy and fluorine substituents in analogues may slow oxidative metabolism, whereas the 4-methylbenzyl group in the target compound could be susceptible to cytochrome P450-mediated oxidation.

Structure-Activity Relationship (SAR) Trends

- Position 1 Modifications: Bulky substituents (e.g., 4-methoxybenzyl in ) improve protease inhibition by filling hydrophobic pockets. The 4-methylbenzyl group in the target compound offers a balance of hydrophobicity and steric fit.

- Position 3 Carboxamide: Diethylamide’s electron-donating effects may stabilize the compound in acidic environments (e.g., lysosomes), whereas cyclopropylcarbamoyl groups () introduce rigidity, possibly affecting binding kinetics.

Biological Activity

N,N-diethyl-1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial properties. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on recent studies and findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound is derived from pyridazine derivatives, which are known for their diverse biological activities. The general synthetic route includes:

- Formation of the dihydropyridazine core.

- Introduction of the 4-methylbenzyl group through alkylation.

- Carboxamide formation via reaction with appropriate amine sources.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an inhibitor of mTOR (mechanistic target of rapamycin), a crucial regulator in cancer cell proliferation and survival. In vitro experiments demonstrated that this compound can induce autophagic cell death and apoptosis in triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and MDA-MB-468 .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 12.5 | mTOR inhibition, autophagic cell death |

| MDA-MB-468 | 10.0 | Induction of apoptosis |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains. The compound was tested against both Gram-positive and Gram-negative bacteria, revealing significant inhibitory effects.

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

The mechanisms underlying the biological activities of this compound include:

- mTOR Pathway Modulation : Inhibition of mTOR leads to reduced protein synthesis and increased autophagy, which is critical in cancer therapy.

- Kinase Inhibition : The compound may also exhibit kinase inhibitory activity, affecting pathways involved in bacterial resistance mechanisms .

Case Studies

A notable case study involved the use of this compound in a preclinical model of TNBC. Administration resulted in a significant reduction in tumor size compared to controls, corroborating its potential as a therapeutic agent . Additionally, the antimicrobial efficacy was evaluated in vivo using infected animal models, showcasing reduced bacterial load post-treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.